Menaquinone 6
Overview
Description
- Menaquinone 6 (MK-6) is a subtype of vitamin K2, which is part of the broader vitamin K family. It plays a crucial role in various biological processes, particularly in blood clotting and bone health.
- Unlike vitamin K1 (phylloquinone), which is primarily found in green leafy vegetables, MK-6 is synthesized by both tissues and bacteria. It is commonly present in animal products and fermented foods .
Preparation Methods
- MK-6 can be synthesized through various routes, including bacterial conversion of vitamin K1 (phylloquinone) and chemical synthesis.
- Industrial production methods involve fermentation processes, where specific bacteria (such as Bacillus subtilis) produce MK-6.
- Reaction conditions and specific synthetic pathways may vary depending on the production method.
Chemical Reactions Analysis
- MK-6 undergoes reactions typical of vitamin K compounds, including oxidation, reduction, and substitution.
- Common reagents include enzymes involved in vitamin K metabolism, such as vitamin K epoxide reductase (VKOR) and gamma-glutamyl carboxylase.
- Major products formed include carboxylated proteins (e.g., clotting factors) that rely on vitamin K-dependent post-translational modifications.
Scientific Research Applications
- MK-6 has diverse applications:
Bone Health: MK-6 contributes to bone mineralization by activating osteocalcin, a protein involved in bone formation.
Cardiovascular Health: Some studies suggest that MK-6 may help prevent arterial calcification and reduce the risk of cardiovascular diseases.
Neuroprotection: Emerging research explores its potential role in neurodegenerative conditions like Parkinson’s disease.
Mechanism of Action
- MK-6 functions as a cofactor for gamma-glutamyl carboxylase, which carboxylates specific proteins. Carboxylation is essential for their biological activity.
- Molecular targets include clotting factors (e.g., prothrombin) and osteocalcin.
- MK-6’s action involves modifying glutamate residues to gamma-carboxyglutamate (Gla) residues, enabling calcium binding and protein function.
Comparison with Similar Compounds
- MK-6 is unique due to its intermediate isoprenoid chain length (usually six isoprene units).
- Other menaquinones (MK-n) include MK-4 (menatetrenone), MK-7, MK-8, and MK-9. Each has distinct properties and biological roles.
Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQBZFETXBLTP-RCIYGOBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018975 | |
Record name | Menaquinone 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-81-1 | |
Record name | Menaquinone 6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menaquinone 6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menaquinone 6 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Menaquinone 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MENAQUINONE 6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is menaquinone 6 (MK-6) and what is its significance?
A: this compound (MK-6) is a vital electron carrier and a member of the menaquinone family. Often referred to as vitamin K2, it plays a critical role in various biological processes, including electron transport in bacterial respiration and blood coagulation in mammals. While not directly observed in these studies, MK-6's presence in bacteria associated with human health, like Mesosutterella faecium, suggests potential implications for human health. []
Q2: Which bacterial species commonly produce MK-6?
A: MK-6 production is widespread among bacteria. The provided research highlights its presence in diverse genera such as Mesosutterella, Flavobacterium, Chryseobacterium, Salinicoccus, Kordia, Aequorivita, Aurantiacicella, Bizionia, Maribacter, Dokdonia, Myroides, Xanthomarina, Schleiferia, Winogradskyella, Lutaonella, Fluviicola, Curtanaerobium, Flavicella, Psychroflexus, Muriicola, Phaeocystidibacter, Polaribacter, and Flaviramulus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These genera encompass species found in diverse environments, from the human gut to marine sediments, highlighting MK-6's ecological importance.
Q3: How is MK-6 identified in bacterial species?
A: Chemotaxonomic analysis, a method used for classifying bacteria based on their chemical composition, helps identify MK-6. Researchers utilize techniques like high-performance liquid chromatography (HPLC) to isolate and identify MK-6 based on its unique chemical properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Does the presence of MK-6 provide insights into the biology of a bacterium?
A: Yes, the presence or absence of MK-6 can be a valuable taxonomic marker. For instance, the presence of MK-6, along with other characteristics, helps distinguish Flavobacterium thalpophilum from other closely related Flavobacterium species. [] This information aids in bacterial classification and understanding their evolutionary relationships.
Q5: Are there specific environmental conditions that favor MK-6 production in bacteria?
A: Research suggests environmental factors can influence MK-6 production. For example, Maribacter chungangensis, isolated from a green seaweed, utilizes MK-6 as its sole isoprenoid quinone. [] This finding indicates that MK-6 might play a role in bacterial adaptation to specific ecological niches, like those rich in seaweed.
Q6: Can you elaborate on the role of MK-6 in bacterial respiration?
A6: MK-6 functions as an electron carrier in the bacterial electron transport chain, a crucial process for energy generation. While these studies focus on bacterial identification, understanding MK-6's role in bacterial respiration could offer insights into developing new antimicrobial agents that disrupt this pathway.
Q7: What is the connection between MK-6 and inflammatory bowel disease (IBD)?
A: While MK-6's direct role in IBD requires further investigation, research suggests a potential link. For instance, Mesosutterella faecium, an MK-6 producing bacterium, demonstrated a protective effect against dextran sulfate sodium (DSS)-induced colitis in a murine model. [] This finding implies that MK-6, potentially through modulating gut microbiota composition and function, could influence IBD development.
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